5-Phenyl-1,2,4-oxadiazole

Photophysics Fluorescence spectroscopy Excited-state proton transfer

5-Phenyl-1,2,4-oxadiazole (CAS 16494-52-3) is the critical regioisomer required for applications demanding coplanar geometry between the aryl ring and the oxadiazole core. Unlike the non-coplanar 3-phenyl analog, this 5-substituted scaffold enables enhanced electronic conjugation, distinct excited-state emission (tautomeric proton transfer band), and systematically higher basicity (pKa –2.61 vs. –2.95 for 3-phenyl) that fine-tunes protonation, solubility, and target binding. These properties directly underpin its use as a validated S1P₁ receptor agonist core (nanomolar potency) and as a rigid, planar bioisostere for metabolically labile ester/amide bonds. Buyers must specify the 5-phenyl regioisomer to ensure experimental reproducibility and correct structure-activity relationships.

Molecular Formula C8H6N2O
Molecular Weight 146.149
CAS No. 16494-52-3
Cat. No. B2633127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,2,4-oxadiazole
CAS16494-52-3
Molecular FormulaC8H6N2O
Molecular Weight146.149
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=NO2
InChIInChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H
InChIKeySNFAEUZNFIYGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1,2,4-oxadiazole (CAS 16494-52-3): Baseline Identity and Physicochemical Profile


5-Phenyl-1,2,4-oxadiazole (CAS 16494-52-3) is a heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms with a phenyl substituent at the 5-position. Its computed physicochemical properties include a molecular weight of 146.15 g/mol, XLogP3-AA of 1.8, topological polar surface area of 38.9 Ų, and zero hydrogen bond donors, establishing a moderately lipophilic scaffold with limited polarity [1]. The 1,2,4-oxadiazole core is among the least aromatic of five-membered heterocyclic systems, which imparts unique reactivity, including susceptibility to rearrangement into more stable heterocyclic structures . The specific 5-phenyl substitution pattern—as distinct from 3-phenyl regioisomers—confers critical differences in molecular geometry and electronic distribution that translate into distinct physicochemical and functional behaviors [2].

5-Phenyl-1,2,4-oxadiazole vs. 3-Phenyl-1,2,4-oxadiazole: Why Regioisomeric Substitution Cannot Be Substituted Arbitrarily


The 5-phenyl and 3-phenyl substitution patterns in the 1,2,4-oxadiazole scaffold are not interchangeable equivalents. Evidence demonstrates that the aryl ring at the 5-position achieves coplanarity with the heterocyclic ring, whereas the aryl ring at the 3-position does not lie in the same plane [1]. This fundamental geometric distinction produces divergent electronic and photophysical behavior, as directly observed in the contrasting excited-state emission profiles of regioisomeric pairs—one exhibiting tautomeric proton transfer emission, the other showing only a 'normal' band [1]. Furthermore, basicity measurements reveal that the 5-phenyl substitution pattern imparts systematically different pKa values compared to 3-phenyl analogs, with 3-methyl-5-phenyl-1,2,4-oxadiazole showing a pKa of −2.61 ± 0.02 versus 3-phenyl-5-methyl-1,2,4-oxadiazole at −2.95 ± 0.01 [2]. These regioisomer-specific differences in geometry, basicity, and electronic distribution directly impact target binding, metabolic stability, and functional performance in applications ranging from medicinal chemistry to materials science. Procurement of the correct regioisomer is therefore essential for experimental reproducibility and structure-activity relationship integrity.

5-Phenyl-1,2,4-oxadiazole Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Coplanarity of 5-Phenyl Substituent vs. Non-Planarity of 3-Phenyl Analogs: Direct Photophysical Comparison

In a direct head-to-head comparison of two regioisomeric 1,2,4-oxadiazoles containing both 5-phenyl and 3-phenyl substituents, the compound with the 5-phenyl substitution pattern (5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole) exhibited long-wavelength emission in non-hydrogen bonding solvents attributed to a tautomeric proton transfer (PT) structure. In contrast, the regioisomer with the phenyl substitution at the 3-position (3-(2-hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole) displayed only the 'normal' emission band with no evidence of tautomeric emission [1]. This striking behavioral divergence is mechanistically explained by the coplanarity of the aryl ring at the 5-position with the heterocyclic ring, whereas the aryl ring at the 3-position is not coplanar [1].

Photophysics Fluorescence spectroscopy Excited-state proton transfer Molecular geometry

Basicity Comparison: 5-Phenyl Substitution Yields Significantly Higher pKa Than 3-Phenyl Analogs

A systematic UV and ¹H-NMR spectroscopic analysis of 3,5-disubstituted 1,2,4-oxadiazoles in aqueous H₂SO₄ yielded pK values that differentiate regioisomers. 3-Methyl-5-phenyl-1,2,4-oxadiazole (5-phenyl substitution pattern) exhibited a pK of −2.61 ± 0.02. In contrast, 3-phenyl-5-methyl-1,2,4-oxadiazole (3-phenyl substitution pattern) exhibited a pK of −2.95 ± 0.01 [1]. The difference of 0.34 pK units indicates that the 5-phenyl-substituted compound is more basic (less acidic) than its 3-phenyl counterpart. For comparison, 3,5-diphenyl-1,2,4-oxadiazole exhibited a pK of −3.55 ± 0.06, and the parent unsubstituted 1,2,4-oxadiazole was estimated at ca. −3.7 [1]. The 5-phenyl substitution thus shifts basicity measurably relative to both the 3-phenyl analog and the unsubstituted core.

Physicochemical characterization Basicity pKa determination Protonation

S1P₁ Receptor Agonist Activity: Potency of 5-Phenyl-1,2,4-oxadiazole-Containing Scaffolds

A class of 5-phenyl-1,2,4-oxadiazole based dicarboxylic acid derivatives has been identified as potent S1P₁ (Edg1) receptor agonists with minimal affinity for the S1P₃ (Edg3) receptor subtype [1]. This subtype selectivity is pharmacologically meaningful because S1P₃ activation in cardiac tissues is associated with bradycardia and cardiac depression, whereas S1P₁ agonism mediates desired lymphocyte homing effects [1]. In a related series, a compound containing the 5-phenyl-1,2,4-oxadiazol-3-yl fragment demonstrated EC₅₀ values in the nanomolar range for S1P₁ agonism [2]. While no direct comparator data are provided in the available literature for alternative heterocyclic scaffolds in the same assay, the patent disclosure explicitly claims that the 5-phenyl-1,2,4-oxadiazole-based dicarboxylic acid framework provides potent S1P₁ agonism with advantageous selectivity over S1P₃ [1].

Immunomodulation S1P1 receptor GPCR agonism Drug discovery

5-Phenyl-1,2,4-oxadiazole: Evidence-Based Application Scenarios for Research and Industrial Procurement


Fluorescent Probe Development and Optoelectronic Material Design

The coplanarity of the 5-phenyl substituent with the 1,2,4-oxadiazole ring enables enhanced electronic conjugation and distinct excited-state behavior compared to 3-phenyl analogs [1]. Researchers developing fluorescent sensors, OLED emitters, or photoresponsive materials should procure the 5-phenyl regioisomer specifically to exploit this coplanar geometry, which influences emission wavelength, quantum yield, and excited-state proton transfer properties. The non-coplanar 3-phenyl analog produces fundamentally different photophysical outcomes and is not a suitable substitute [1].

S1P₁ Receptor-Targeted Immunomodulatory Drug Discovery

5-Phenyl-1,2,4-oxadiazole serves as a validated core scaffold for developing S1P₁ receptor agonists with favorable selectivity over S1P₃ [2]. The 5-phenyl substitution pattern is explicitly claimed in patent disclosures as providing potent S1P₁ agonism while minimizing cardiac-associated S1P₃ activation [2]. Medicinal chemistry teams pursuing immunomodulatory programs for multiple sclerosis, transplant rejection, or inflammatory diseases should utilize the 5-phenyl-1,2,4-oxadiazole scaffold as a starting point for lead optimization, with demonstrated nanomolar potency in functional assays [3].

Physicochemical Property Tuning via Regiospecific Basicity Modulation

The 5-phenyl substitution pattern confers measurably higher basicity (pK = −2.61) compared to 3-phenyl analogs (pK = −2.95) and unsubstituted 1,2,4-oxadiazole (pK ≈ −3.7) [4]. This ΔpK of 0.34 to 1.09 units enables fine-tuning of protonation state, solubility, and membrane permeability in lead optimization campaigns. Formulation scientists and medicinal chemists should select the 5-phenyl regioisomer when higher basicity is desirable for salt formation, improved aqueous solubility at acidic pH, or modulation of target binding interactions with acidic protein residues. Procurement of the incorrect regioisomer would introduce an unintended shift in ionization behavior.

Bioisosteric Replacement of Ester and Amide Linkages

The 5-phenyl-1,2,4-oxadiazole scaffold functions as a non-classical bioisostere for ester and amide bonds, offering a rigid, planar architecture that mimics the electronic and steric profile of carbonyl-containing linkages while conferring enhanced metabolic stability . This application scenario is particularly relevant for drug discovery programs seeking to improve pharmacokinetic properties by replacing metabolically labile ester or amide moieties. The 5-phenyl substitution maintains the planar geometry required for effective bioisosteric mimicry, whereas the non-coplanar 3-phenyl analog would present a different spatial orientation to biological targets [1].

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